Benzyl 4-methylenepiperidine-1-carboxylate

Übersicht

Beschreibung

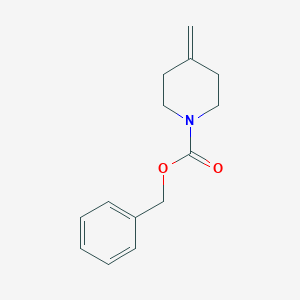

Benzyl 4-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol . It is a piperidine derivative, characterized by the presence of a benzyl group and a methylene group attached to the piperidine ring. This compound is used primarily in research and development within the fields of chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl 4-methylenepiperidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of this compound with zinc-copper couple in ether, followed by the addition of trichloroacetyl chloride . The reaction is typically carried out at room temperature for about 2 hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 4-methylenepiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include N-iodosuccinimide, which is used in substitution reactions . The reactions are often carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with N-iodosuccinimide can lead to the formation of iodinated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₇NO₂

- Molecular Weight : 231.29 g/mol

- CAS Number : 138163-12-9

BMPC has a unique structure that allows it to serve as a building block in the synthesis of more complex molecules. Its piperidine core is essential for various chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

BMPC is primarily utilized as a building block in organic chemistry. It facilitates the synthesis of various derivatives through reactions such as:

- Substitution Reactions : BMPC can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

- Oxidation and Reduction : The compound can participate in oxidation reactions to form ketones or aldehydes and reduction reactions to yield alcohols.

For example, reactions involving BMPC with N-iodosuccinimide have been documented to yield iodinated derivatives, which are crucial in further synthetic applications.

Biological Studies

BMPC's potential pharmacological properties have drawn attention in biological research. Notably, it has been studied as a monoacylglycerol lipase (MAGL) inhibitor , which plays a role in the metabolism of endocannabinoids. Inhibitors derived from BMPC have shown promise in treating neurodegenerative diseases and certain cancers by modulating lipid signaling pathways .

The compound's derivatives have demonstrated:

- Antiproliferative Activity : In vitro studies indicated that certain BMPC derivatives inhibit cancer cell proliferation and induce apoptosis.

- Synergistic Effects with Chemotherapeutics : Some derivatives displayed enhanced efficacy when combined with established cancer treatments like gemcitabine .

Material Science

In industrial applications, BMPC is explored for developing new materials due to its ability to undergo polymerization reactions. Its structural features allow it to be integrated into polymers that exhibit desirable mechanical properties and thermal stability.

Case Study 1: MAGL Inhibition

A study published in Nature highlighted the development of a new class of MAGL inhibitors based on benzylpiperidine scaffolds, including BMPC derivatives. These compounds exhibited selective inhibition against MAGL with IC50 values in the nanomolar range, demonstrating their potential for therapeutic applications in oncology and neurology .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research focusing on SAR for piperidine derivatives revealed that modifications to the BMPC structure significantly impacted its biological activity. Variations in substituents led to improved pharmacokinetic properties and enhanced potency against targets such as Mycobacterium tuberculosis .

Vergleich Mit ähnlichen Verbindungen

Benzyl 4-methylenepiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

1-Benzylpiperidine: Similar in structure but lacks the methylene group.

4-Methylenepiperidine: Lacks the benzyl group.

Piperidine-1-carboxylate: Lacks both the benzyl and methylene groups.

The presence of both the benzyl and methylene groups in this compound makes it unique and potentially more versatile in its applications .

Biologische Aktivität

Benzyl 4-methylenepiperidine-1-carboxylate (BMPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with BMPC, along with data tables and case studies.

Chemical Structure and Properties

BMPC is classified as a piperidine derivative, characterized by the presence of a benzyl group and a methylene bridge. Its molecular formula is , and it has a molecular weight of approximately 233.29 g/mol. The structural formula can be represented as follows:

BMPC interacts with various biological targets, primarily through modulation of neurotransmitter systems. It has been noted for its influence on serotonergic and dopaminergic receptors, which are crucial in numerous neurological processes. The compound's mechanism of action may involve:

- Receptor Binding : BMPC may bind to neurotransmitter receptors, influencing their activity and leading to alterations in neurotransmitter release.

- Enzyme Inhibition : Research indicates that BMPC may inhibit enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL), which plays a significant role in endocannabinoid signaling pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of BMPC. For instance, it has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. A notable study demonstrated that BMPC exhibited synergistic effects when combined with chemotherapeutic agents like gemcitabine, enhancing its efficacy against pancreatic cancer cells .

Antimicrobial Activity

BMPC has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Table 1: Summary of Biological Activities of BMPC

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Enzyme Inhibition | Inhibits monoacylglycerol lipase (MAGL) |

Case Study 1: Anticancer Efficacy

In a study examining the effects of BMPC on pancreatic cancer cells, researchers found that treatment with BMPC led to a significant reduction in cell viability and increased apoptosis markers. The study concluded that BMPC could serve as a promising candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Effectiveness

Another investigation assessed the antimicrobial properties of BMPC against Staphylococcus aureus and Escherichia coli. The results indicated that BMPC inhibited bacterial growth effectively at low concentrations, suggesting its potential use in combating antibiotic-resistant strains.

Eigenschaften

IUPAC Name |

benzyl 4-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLKVNIQHUASLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573572 | |

| Record name | Benzyl 4-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138163-12-9 | |

| Record name | Benzyl 4-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.